molecular formula C9H12N2O B8718731 (2R)-2-amino-N-methyl-2-phenylacetamide

(2R)-2-amino-N-methyl-2-phenylacetamide

Cat. No.: B8718731
M. Wt: 164.20 g/mol
InChI Key: YEKJABDQUZLZOA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-N-methyl-2-phenylacetamide is a chiral amide compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-methyl-2-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-phenylglycine and methylamine.

    Amidation Reaction: The key step involves the amidation of ®-2-phenylglycine with methylamine. This reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-Amino-N-methyl-2-phenylacetamide in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-N-methyl-2-phenylacetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-N-methyl-2-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. The pathways involved may include binding to active sites or allosteric sites, leading to changes in enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-methyl-2-phenylacetamide: The enantiomer of the compound with opposite stereochemistry.

    N-Methyl-2-phenylacetamide: Lacks the amino group, resulting in different chemical properties.

    2-Amino-2-phenylacetamide: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

®-2-Amino-N-methyl-2-phenylacetamide is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in the synthesis of chiral pharmaceuticals and other complex molecules.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(2R)-2-amino-N-methyl-2-phenylacetamide

InChI

InChI=1S/C9H12N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3,(H,11,12)/t8-/m1/s1

InChI Key

YEKJABDQUZLZOA-MRVPVSSYSA-N

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.